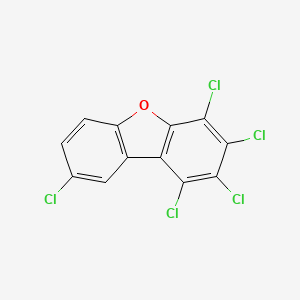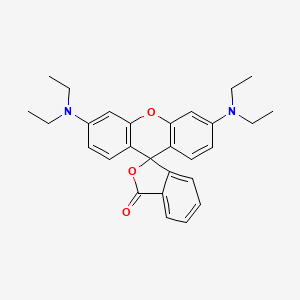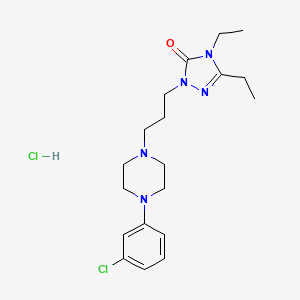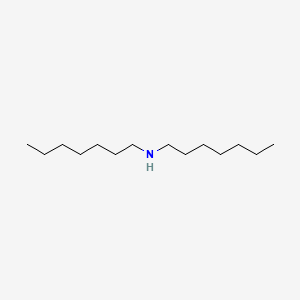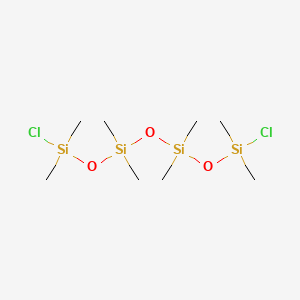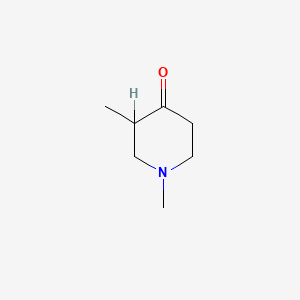
P-Hydroxyhippuryl-his-leu-OH
描述
P-Hydroxyhippuryl-his-leu-OH is a peptide compound with the molecular formula C21H27N5O6. It is known for its role as a substrate in the colorimetric determination of angiotensin I-converting enzyme (ACE) activity . This compound is composed of a sequence of amino acids, including histidine and leucine, and features a hydroxybenzoyl group.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of P-Hydroxyhippuryl-his-leu-OH involves the stepwise assembly of its constituent amino acids. The process typically starts with the protection of functional groups to prevent unwanted reactions. The hydroxybenzoyl group is introduced through an amide bond formation with glycine, followed by the sequential addition of histidine and leucine residues. The final deprotection step yields the target compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure precision and efficiency. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .
化学反应分析
Types of Reactions
P-Hydroxyhippuryl-his-leu-OH undergoes various chemical reactions, including:
Oxidation: The hydroxybenzoyl group can be oxidized under specific conditions.
Reduction: Reduction reactions can target the imidazole ring of histidine.
Substitution: The amide bonds in the peptide chain can be susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxybenzoyl group can yield quinones, while reduction of the imidazole ring can produce reduced histidine derivatives .
科学研究应用
P-Hydroxyhippuryl-his-leu-OH is widely used in scientific research due to its role as a substrate for ACE activity assays. This application is crucial in the study of cardiovascular diseases and hypertension. Additionally, it serves as a model compound in peptide synthesis research and enzymology studies .
作用机制
The mechanism of action of P-Hydroxyhippuryl-his-leu-OH involves its interaction with ACE. The enzyme cleaves the peptide bond between histidine and leucine, releasing the hydroxyhippuryl group. This reaction is monitored colorimetrically, providing a measure of ACE activity. The molecular targets include the active site of ACE, where the peptide binds and undergoes hydrolysis .
相似化合物的比较
Similar Compounds
Hippuryl-his-leu-OH: Lacks the hydroxy group on the benzoyl ring.
Benzoyl-his-leu-OH: Features a benzoyl group instead of a hydroxybenzoyl group.
Acetyl-his-leu-OH: Contains an acetyl group in place of the benzoyl group
Uniqueness
P-Hydroxyhippuryl-his-leu-OH is unique due to the presence of the hydroxy group on the benzoyl ring, which enhances its reactivity and specificity as a substrate for ACE. This modification allows for more accurate and sensitive detection of ACE activity compared to similar compounds .
属性
IUPAC Name |
(2S)-2-[[(2S)-2-[[2-[(4-hydroxybenzoyl)amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O6/c1-12(2)7-17(21(31)32)26-20(30)16(8-14-9-22-11-24-14)25-18(28)10-23-19(29)13-3-5-15(27)6-4-13/h3-6,9,11-12,16-17,27H,7-8,10H2,1-2H3,(H,22,24)(H,23,29)(H,25,28)(H,26,30)(H,31,32)/t16-,17-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHVRJTCVMKJNRP-IRXDYDNUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CN=CN1)NC(=O)CNC(=O)C2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20998910 | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
445.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77697-23-5 | |
| Record name | N-(4-Hydroxybenzoyl)glycyl-L-histidyl-L-leucine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77697-23-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Hydroxyhippuryl-histidyl-leucine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077697235 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-[1-Hydroxy-2-{[1-hydroxy-2-(4-hydroxybenzamido)ethylidene]amino}-3-(1H-imidazol-5-yl)propylidene]leucine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20998910 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Leucine, N-[N-[N-(4-hydroxybenzoyl)glycyl]-L-histidyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(2,3-dihydro-2-oxo-1H-benzimidazol-5-yl)-3-hydroxy-4-[[2-methoxy-5-methyl-4-[(methylamino)sulphonyl]phenyl]azo]naphthalene-2-carboxamide](/img/structure/B1360153.png)

![2,4-Bis(tert-butyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360156.png)
![2,4-Bis(tert-pentyl)-6-[(2-nitrophenyl)azo]phenol](/img/structure/B1360157.png)




